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Get Quote

Phenylboronic acids represent a cornerstone class of compounds in modern chemistry, finding

extensive utility from organic synthesis in Suzuki-Miyaura cross-coupling reactions to advanced
biomedical applications.[1] Their unique ability to reversibly form covalent bonds with cis-diols
has positioned them as indispensable tools in the development of sensors, drug delivery
systems, and affinity chromatography matrices.[2][3][4] This guide focuses on a specific,
functionally rich derivative: 4-(Butylsulfonamido)phenylboronic acid.

The molecular architecture of this compound is a deliberate convergence of three key moieties:
a phenyl ring scaffold, a boronic acid group for recognition, and a butylsulfonamido group for
electronic modulation. The presence of the electron-withdrawing sulfonamide group is not a
trivial substitution; it fundamentally alters the electronic properties of the boronic acid,
significantly lowering its pKa.[5][6] This enhanced acidity allows the boronic acid to interact with
diols at or near physiological pH, a critical advantage for biomedical and biological applications
where mild conditions are paramount.[5][7]

This document, intended for researchers, scientists, and drug development professionals,
provides a comprehensive exploration of the molecular structure, synthesis, characterization,
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and key applications of 4-(Butylsulfonamido)phenylboronic acid, grounding its utility in the
principles of its chemical design.

Core Molecular Structure and Physicochemical
Properties

The functionality of 4-(Butylsulfonamido)phenylboronic acid is a direct result of its molecular
geometry and electronic landscape. The structure combines a rigid aromatic core with two
highly functional peripheral groups.

e Boronic Acid Moiety (-B(OH)2): This is the primary functional group responsible for the
compound's recognition capabilities. The boron atom is sp? hybridized, adopting a trigonal
planar geometry. This configuration is crucial for its interaction with diols.

o Butylsulfonamido Moiety (-NHSO2Ca4Ho): This group, positioned para to the boronic acid,
exerts a strong electron-withdrawing effect through the phenyl ring. This effect reduces the
electron density at the boron center, making it a stronger Lewis acid and thereby lowering its
pKa compared to unsubstituted phenylboronic acid.[5][6] The butyl group provides
hydrophobicity, which can be tailored to specific applications.

¢ Phenyl Ring: This aromatic linker provides a rigid scaffold, ensuring a well-defined spatial
relationship between the boronic acid and the sulfonamide substituent.

Intramolecular and Intermolecular Dynamics

The geometry of the sulfonamide group (tetrahedral around the sulfur) and the planar boronic
acid group dictates how the molecule interacts with its environment.[6] In the solid state,
molecules of this type form extensive hydrogen-bonded networks. These networks are
established through the donor-acceptor capabilities of both the boronic acid hydroxyl groups
and the sulfonamide’'s N-H and S=0O groups, leading to highly ordered crystalline structures.[6]

Summary of Physicochemical Data
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Property Value Source/Comment

(4-(N-
IUPAC Name butylsulfamoyl)phenyl)boronic

acid
Molecular Formula C10H16BNO4S Derived from structure
Molecular Weight 257.11 g/mol Derived from formula
CAS Number 958535-91-8 Vendor Information
Appearance White to off-white solid Typical for phenylboronic acids

) Boronic Acid, Sulfonamide,
Key Functional Groups

Phenyl Ring
The electron-withdrawing
sulfonamide group significantly
Predicted pKa ~7.0-7.5 lowers the pKa from ~8.8 for
unsubstituted phenylboronic
acid.[6]

Synthesis and Structural Verification

The synthesis of 4-(Butylsulfonamido)phenylboronic acid is a multi-step process that
requires precise control over reaction conditions. A logical and field-proven approach involves
the initial formation of the sulfonamide bond followed by the introduction of the boronic acid
moiety.

General Synthetic Workflow

A common synthetic strategy begins with a commercially available precursor, such as 4-
bromobenzenesulfonyl chloride. This precursor first reacts with butylamine to form the stable
sulfonamide linkage. The subsequent and more critical step is the conversion of the bromo-
substituent to a boronic acid, typically via a lithium-halogen exchange followed by quenching
with a borate ester and subsequent hydrolysis.
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Step 1: Sulfonamide Formation

@—Bromobenzenesulfonyl Chloride + Butylaming

:

Reaction in suitable solvent (e.g., CH2Cl2)
with a base (e.g., Triethylamine)

:

G\I—Butyl—4—bromobenzenesulfonamida

Borylation

Lithium-Halogen Exchange
(e.g., n-BuLi, -78°C)

Quenching with Triisopropyl Borate
B(O-iPr)s3

Acidic Hydrolysis
(e.g., ag. HCI)

G—(Butylsulfonamido)phenylboronic acicD

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(Butylsulfonamido)phenylboronic acid.
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Detailed Synthesis Protocol

PART A: Synthesis of N-Butyl-4-bromobenzenesulfonamide

e Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-
bottom flask equipped with a magnetic stirrer and place it in an ice bath (0°C).

e Add triethylamine (1.2 eq) to the solution.

o Slowly add butylamine (1.1 eq) dropwise to the stirred solution.

 Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
e Monitor the reaction to completion using Thin Layer Chromatography (TLC).

e Upon completion, wash the reaction mixture sequentially with 1M HCI, saturated NaHCOs
solution, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to yield the crude product, which can be purified by column chromatography or
recrystallization.

PART B: Synthesis of 4-(Butylsulfonamido)phenylboronic acid

» Dissolve N-butyl-4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF)
under an inert atmosphere (e.g., Argon or Nitrogen).

e Cool the solution to -78°C using a dry ice/acetone bath.

e Slowly add n-butyllithium (n-BulLi, 1.1 eq) dropwise, maintaining the temperature at -78°C.
Stir for 1 hour.

» Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.
 Allow the solution to slowly warm to room temperature and stir overnight.
e Quench the reaction by the slow addition of 1M HCI.

o Extract the product into an organic solvent such as ethyl acetate.

© 2026 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1521690/docs?utm_src=pdf-body#introduction-bridging-molecular-design-with-functional-application
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521690?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

e Wash the combined organic layers with brine, dry over anhydrous MgSOua, filter, and

concentrate under reduced pressure.

 Purify the resulting solid, typically by recrystallization from an appropriate solvent system, to

yield the final product.

Structural Characterization Data

Structural confirmation relies on a suite of standard analytical techniques.

Technique

Expected Observations

1H NMR

- Aromatic Protons: Two sets of doublets in the &
7.5-8.0 ppm range, characteristic of a 1,4-
disubstituted benzene ring. - Butyl Protons: A
series of multiplets/triplets in the & 0.8-3.0 ppm
range (CHs, two CHz2, N-CHz). - NH Proton: A
broad singlet, typically around & 5-7 ppm, which
is exchangeable with D20. - B(OH)z Protons: A
broad singlet, often exchangeable and

sometimes not observed.

13C NMR

- Aromatic Carbons: 4 distinct signals in the
aromatic region (6 120-150 ppm). - Butyl
Carbons: 4 signals in the aliphatic region (& 10-

50 ppm).

1B NMR

A broad singlet with a chemical shift (d) between
25 and 30 ppm, characteristic of a trigonal

boronic acid.[8]

IR Spectroscopy

- O-H Stretch: Broad band around 3200-3400
cm~1 (from B(OH)2). - N-H Stretch: Sharp peak
around 3300 cm™t. - S=0 Stretch: Two strong
peaks at ~1350 cm~! (asymmetric) and ~1160
cm~1 (symmetric). - B-O Stretch: Strong peak
around 1350-1400 cm~1.

Mass Spec (ESI-)

Expected [M-H]~ peak at m/z = 256.09.
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Key Applications & Mechanistic Insights

The unique structural attributes of 4-(butylsulfonamido)phenylboronic acid, particularly its
lowered pKa, make it a powerful tool in several advanced applications.

Boronate Affinity Chromatography

The primary application for sulfonamide-substituted phenylboronic acids is in affinity
chromatography for the separation of cis-diol-containing biomolecules like catecholamines,
nucleosides, and glycoproteins.[5][7]

Mechanism of Action: The boronic acid exists in equilibrium between a neutral, trigonal planar
form and an anionic, tetrahedral boronate form. Only the tetrahedral form can bind strongly to
diols. The electron-withdrawing sulfonamide group stabilizes the anionic boronate, shifting the
equilibrium towards this form at a lower pH.[5] This allows for strong binding and separation of
diols under milder pH conditions (e.g., pH 5.5-7.0), which helps preserve the integrity of
sensitive biological samples.[5]

Caption: Mechanism of pH-dependent cis-diol binding.

B-Lactamase Inhibition

Boronic acids are well-established inhibitors of serine proteases, including bacterial 3-
lactamases that confer antibiotic resistance. Sulfonamide boronic acids have been investigated
as potent inhibitors of these enzymes.[9]

Mechanism of Action: The boronic acid acts as a transition-state analog. The boron atom is
attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral
adduct. This covalent interaction effectively deactivates the enzyme. The sulfonamide moiety
can form additional hydrogen bonds within the active site, enhancing binding affinity and
specificity, leading to low nanomolar inhibition constants (Ki).[9]

Glucose-Responsive Systems

Phenylboronic acids are widely used in the development of "smart" materials for biomedical
applications, such as glucose-responsive systems for automated insulin delivery.[3][4] While
not specific to the butylsulfonamido derivative, the principles apply. The reversible binding of
glucose (a diol) can trigger changes in a polymer matrix, such as swelling or disassembly,
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leading to the controlled release of an encapsulated drug like insulin.[3] The ability to operate
effectively at physiological pH makes sulfonamide-substituted derivatives highly attractive
candidates for these systems.

Field-Proven Experimental Protocol: Affinity
Separation of Catecholamines

This protocol is adapted from methodologies demonstrating the utility of sulfonamide-
phenylboronic acid phases for separating biologically relevant diols.[5]

Objective: To resolve a mixture of L-DOPA and related catecholamines using a boronate affinity
column functionalized with a sulfonamide phenylboronic acid ligand.

Materials:
o High-Performance Liquid Chromatography (HPLC) system.

» Boronate affinity column (prepared by immobilizing a sulfonamide-phenylboronic acid
derivative on porous silica).

» Mobile Phase: 0.05 M Phosphate Buffer, pH 5.5.

e Analytes: L-tyrosine, L-DOPA, and other relevant catecholamines (e.g., dopamine,
epinephrine), prepared as standard solutions in the mobile phase.

Methodology:

o Column Equilibration: Equilibrate the boronate affinity column with the mobile phase (0.05 M
phosphate buffer, pH 5.5) at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is
achieved.

o Sample Injection: Inject a 20 uL aliquot of the analyte mixture onto the column.
« Isocratic Elution: Perform the separation using the isocratic mobile phase.

o Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 280
nm).
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o Data Analysis:

o Causality: Molecules lacking a cis-diol group (like L-tyrosine) will have minimal interaction
with the stationary phase and will elute first, close to the void volume.

o Binding: Molecules with a cis-diol group (like L-DOPA and catecholamines) will bind to the
boronate stationary phase.

o Resolution: The strength of the interaction, and thus the retention time, will depend on the
specific structure of the analyte, allowing for their resolution and separation. The enhanced
affinity at pH 5.5 is a direct consequence of the sulfonamide group's electron-withdrawing
nature.[5]

Self-Validation: The protocol's integrity is confirmed by the differential retention of diol-
containing vs. non-diol-containing analytes. The elution of L-tyrosine near the solvent front
serves as a negative control, validating that the observed retention of L-DOPA is due to a
specific boronate-diol interaction.

Conclusion

4-(Butylsulfonamido)phenylboronic acid is a meticulously designed molecule whose utility is
derived directly from its structure. The strategic placement of a sulfonamide group
fundamentally enhances the Lewis acidity of the boronic acid, enabling potent and reversible
covalent interactions with diols under physiologically relevant conditions. This key feature
underpins its successful application in high-resolution boronate affinity chromatography and
provides a strong rationale for its investigation as a [3-lactamase inhibitor and as a component
in advanced, stimuli-responsive biomaterials. As the demand for precision tools in drug
discovery and diagnostics continues to grow, the rational design of such functional molecules
will remain a critical endeavor for the scientific community.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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